molecular formula C10H13NO4 B13534565 Methyl 5-amino-2,3-dimethoxybenzoate

Methyl 5-amino-2,3-dimethoxybenzoate

Cat. No.: B13534565
M. Wt: 211.21 g/mol
InChI Key: FZBBMKGFAGCKQL-UHFFFAOYSA-N
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Description

Methyl 5-amino-2,3-dimethoxybenzoate is a benzoic acid derivative featuring an amino group at the 5-position and methoxy groups at the 2- and 3-positions of the aromatic ring, esterified with a methyl group. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of alkaloids and heterocyclic pharmaceuticals. Its structural attributes—a combination of electron-donating substituents (amino and methoxy groups) and an ester moiety—render it versatile in metal-catalyzed cross-coupling reactions and nucleophilic substitutions .

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

methyl 5-amino-2,3-dimethoxybenzoate

InChI

InChI=1S/C10H13NO4/c1-13-8-5-6(11)4-7(9(8)14-2)10(12)15-3/h4-5H,11H2,1-3H3

InChI Key

FZBBMKGFAGCKQL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2,3-dimethoxybenzoate typically involves the esterification of 5-amino-2,3-dimethoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2,3-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

Methyl 5-amino-2,3-dimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2,3-dimethoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on cellular pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural features and applications of Methyl 5-amino-2,3-dimethoxybenzoate and related compounds:

Compound Name Substituents/Functional Groups Key Applications/Properties Reference
This compound 5-NH₂, 2,3-OCH₃, COOCH₃ Intermediate in alkaloid synthesis
Methyl 6-iodo-2,3-dimethoxybenzoate 6-I, 2,3-OCH₃, COOCH₃ Chelerythrine synthesis via Pd catalysis
Ethametsulfuron methyl ester SO₂NHCONH(triazine), COOCH₃ Herbicide (sulfonylurea class)
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives Thiophene/cyano/ester groups Antimicrobial agents
Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) Amino, cyclic amide Chemiluminescent detection

Solubility and Stability

  • Polarity: The amino group in this compound increases polarity compared to purely methoxy-substituted analogs (e.g., Methyl 6-iodo-2,3-dimethoxybenzoate), enhancing solubility in polar aprotic solvents like DMF or DMSO .
  • Stability : Electron-donating groups (NH₂, OCH₃) stabilize the aromatic ring against electrophilic attack, whereas sulfonylurea herbicides () are prone to hydrolysis under acidic conditions due to their sulfonamide linkages .

Research Findings and Mechanistic Insights

  • Synthetic Efficiency: this compound has been utilized in the 10-step synthesis of chelerythrine with a 60.9% total yield, demonstrating its efficiency in multistep reactions .
  • Comparative Reactivity: Thiophene derivatives with amino groups () exhibit lower thermal stability than the target compound, as their heterocyclic cores are more susceptible to ring-opening reactions .

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